“4-Nitrothioanisole” is used in the hydrogenation process.
The catalysts were prepared by a CVD process using acetylene as the precursor.
The as-prepared C@Pd/TiO2 catalysts showed a higher conversion (nearly 100%) and stability for the hydrogenation of 4-nitrothioanisole than the Pd/TiO2 catalyst (45.5%).
4-Nitrothioanisole, an organic compound with the chemical formula C₇H₇NO₂S, is characterized by its light yellow to brown solid form. It is also known as 1-methylsulfanyl-4-nitrobenzene, and has a CAS registry number of 701-57-5. The compound features a nitro group (-NO₂) and a methylthio group (-S-CH₃) attached to a benzene ring, which contributes to its unique chemical properties and reactivity. Its structure can be represented by the SMILES notation: O=N(c1ccc(SC)c1)
.
The synthesis of 4-nitrothioanisole can be accomplished through several methods:
Studies focusing on the interactions of 4-nitrothioanisole with biological systems have highlighted its potential effects on cellular processes. While specific interaction studies are sparse, its reactivity suggests that it could interact with various biological molecules, potentially influencing metabolic pathways or exhibiting toxicity towards certain cell types .
Several compounds share structural similarities with 4-nitrothioanisole. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
4-Nitrophenol | Nitro compound | Used extensively in dye manufacturing |
Thioanisole | Sulfur-containing aromatic | Acts as a solvent and reagent |
4-Aminothiophenol | Amino derivative of thioanisole | Exhibits different biological activities |
2-Nitrothioanisole | Isomer with different positioning | Potentially different reactivity patterns |
What sets 4-nitrothioanisole apart from these similar compounds is its combination of both nitro and methylthio functionalities on the aromatic ring, which influences its reactivity and potential applications in organic synthesis compared to other derivatives like thioanisole or nitrophenol.
4-Nitrothioanisole (CAS 701-57-5) is an organosulfur compound with systematic IUPAC name 1-methylsulfanyl-4-nitrobenzene. Its molecular formula is C₇H₇NO₂S, and it features a nitro group (-NO₂) at the para position relative to a methylthio (-SCH₃) group on a benzene ring.
Structural Characteristics
Property | Value | Source |
---|---|---|
Melting Point | 66–73°C | |
Boiling Point | 140°C at 2 mmHg | |
Solubility | Soluble in toluene | |
Density | 1.239 g/cm³ (estimated) |
Synonyms include p-nitrothioanisole, methyl 4-nitrophenyl sulfide, and 4-(methylthio)nitrobenzene.
The synthesis of 4-nitrothioanisole has evolved significantly since its first reported methods.
Initial routes involved reacting 4-nitrochlorobenzene with sodium sulfide (Na₂S) and methylating agents like methyl chloride. For example:
Comparative Synthesis Table
Method | Year | Conditions | Yield | Source |
---|---|---|---|---|
Na₂S + CH₃Cl | 1981 | Methanol, 50–70°C | 75% | |
DMSO/KF | 2022 | 220°C, 15h | 90% | |
Pd/C catalytic hydrogenation | 2021 | H₂, 50°C | 95%* |
*Yield for hydrogenation of intermediates.
4-Nitrothioanisole is a key intermediate in agrochemical production. For example:
Key Research Findings
Study Focus | Discovery | Source |
---|---|---|
SERS Photoreactions | Laser-induced C–S bond cleavage | |
PdZn Catalysts | 95% conversion in hydrogenation | |
Synthetic Optimization | DMSO reduces byproducts |
Irritant